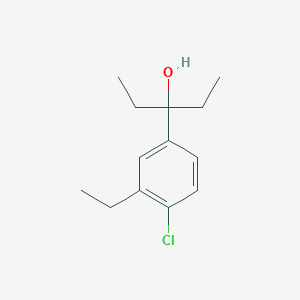
3-(4-Chloro-3-ethylphenyl)-3-pentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-3-ethylphenyl)-3-pentanol is an organic compound with the molecular formula C13H19ClO It is a derivative of phenol, characterized by the presence of a chloro and ethyl group on the phenyl ring, and a pentanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-ethylphenyl)-3-pentanol typically involves the alkylation of 4-chloro-3-ethylphenol with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where 4-chloro-3-ethylphenol reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
3-(4-Chloro-3-ethylphenyl)-3-pentanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or potassium tert-butoxide (KOtBu) in an organic solvent.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenols or ethers.
科学研究应用
3-(4-Chloro-3-ethylphenyl)-3-pentanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.
作用机制
The mechanism of action of 3-(4-Chloro-3-ethylphenyl)-3-pentanol involves its interaction with specific molecular targets and pathways. The chloro and ethyl groups on the phenyl ring influence its reactivity and binding affinity to biological molecules. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to alter cellular responses.
Disrupting Membrane Integrity: Affecting the structure and function of cellular membranes.
相似化合物的比较
Similar Compounds
4-Chloro-3-ethylphenol: A precursor in the synthesis of 3-(4-Chloro-3-ethylphenyl)-3-pentanol, with similar chemical properties but lacking the pentanol chain.
3-(4-Chloro-3-methylphenyl)-3-pentanol: A structurally similar compound with a methyl group instead of an ethyl group on the phenyl ring.
4-Chloro-3-ethylbenzoic acid: Another related compound with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the combination of its chloro, ethyl, and pentanol groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
3-(4-chloro-3-ethylphenyl)pentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO/c1-4-10-9-11(7-8-12(10)14)13(15,5-2)6-3/h7-9,15H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXVEKLQECSOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(CC)(CC)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(n-Butyloxy)methyl]thiophenol](/img/structure/B7992267.png)
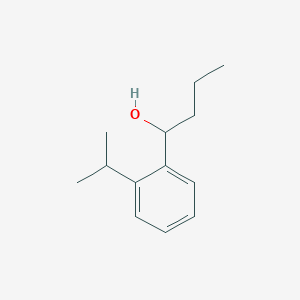
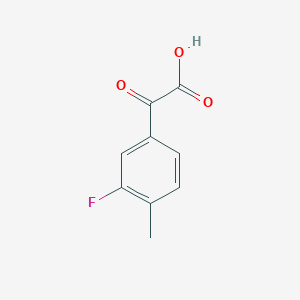
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridine](/img/structure/B7992286.png)
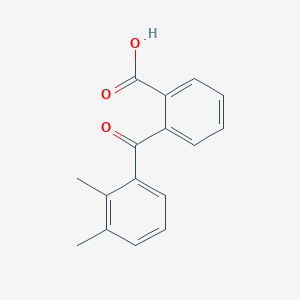
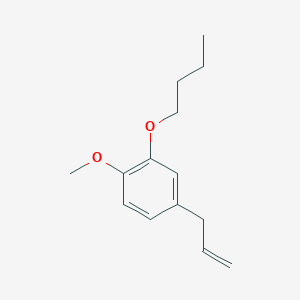
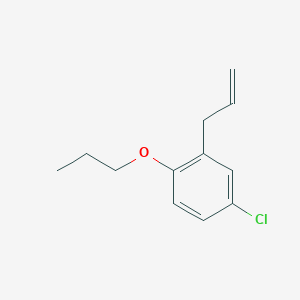
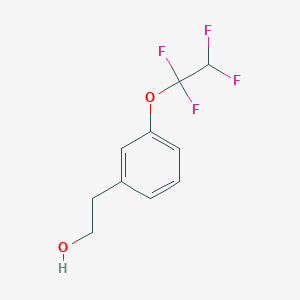
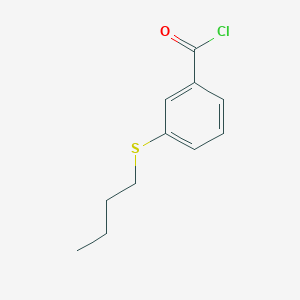
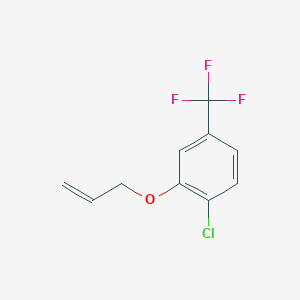
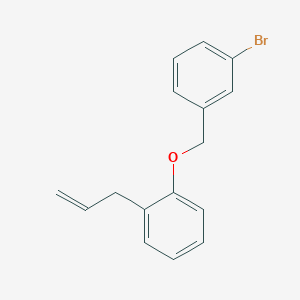
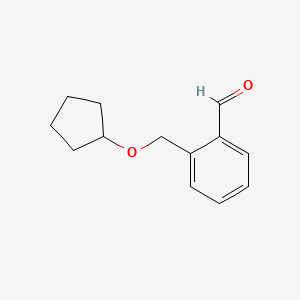
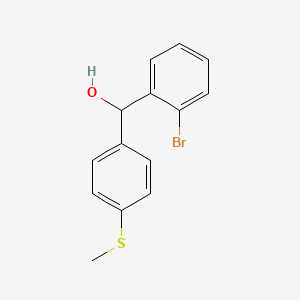
![1-Chloro-3-fluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7992353.png)
